Product packaging for Methyl 3-cyano-4-methoxybenzoate(Cat. No.:CAS No. 25978-74-9)

Methyl 3-cyano-4-methoxybenzoate

Cat. No.: B1334661
CAS No.: 25978-74-9
M. Wt: 191.18 g/mol
InChI Key: RYJSFYBJYKFNCF-UHFFFAOYSA-N
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Description

Methyl 3-cyano-4-methoxybenzoate is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B1334661 Methyl 3-cyano-4-methoxybenzoate CAS No. 25978-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJSFYBJYKFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384207
Record name methyl 3-cyano-4-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25978-74-9
Record name methyl 3-cyano-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-cyano-4-methoxybenzoate
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Historical Context and Emergence in Synthetic Chemistry

While a definitive first synthesis of methyl 3-cyano-4-methoxybenzoate is not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for polysubstituted benzene (B151609) derivatives. The late 20th and early 21st centuries saw a surge in the need for complex and highly functionalized aromatic compounds, driven primarily by the pharmaceutical and agrochemical industries. This demand spurred the development of sophisticated synthetic routes that allowed for the precise installation of various functional groups onto aromatic scaffolds.

The synthesis of compounds like this compound relies on a toolkit of classic and modern organic reactions. Methodologies for introducing cyano groups, such as the Sandmeyer and Rosenmund-von Braun reactions, and for the manipulation of substituents on the benzene ring through electrophilic and nucleophilic aromatic substitution, have been fundamental to accessing such structures. A common synthetic pathway to this compound involves the cyanation of a halogenated precursor, such as methyl 3-bromo-4-methoxybenzoate, often using a cyanide source like cuprous cyanide in a polar aprotic solvent.

Significance of Functional Groups in Aromatic Esters

The utility of methyl 3-cyano-4-methoxybenzoate as a synthetic intermediate is a direct consequence of the unique chemical properties imparted by its three key functional groups: the methyl ester, the cyano group, and the methoxy (B1213986) group.

Methyl Ester Group (-COOCH₃): The methyl ester is a carboxylic acid derivative that serves multiple roles. It can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. More importantly, it is a functional group that can be readily hydrolyzed to the corresponding carboxylic acid, a common feature in many biologically active molecules. It can also be converted into other functional groups, such as amides or alcohols, providing further avenues for molecular diversification.

Cyano Group (-C≡N): The cyano, or nitrile, group is a powerful electron-withdrawing group. This property significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution at certain positions. The cyano group itself is a versatile functional handle; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used to construct various heterocyclic rings. This versatility makes it an invaluable component in the synthesis of diverse molecular architectures. scispace.com

The combination of these functional groups in a specific arrangement on the benzene (B151609) ring provides a stable yet reactive molecule, pre-functionalized for further synthetic transformations.

Chemical Reactivity and Derivatization of Methyl 3 Cyano 4 Methoxybenzoate

Reactivity Profile of the Cyano Group

The cyano (C≡N) group in Methyl 3-cyano-4-methoxybenzoate is a key site for a variety of chemical transformations due to its electrophilic carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids. This section details the reductive transformations, nucleophilic additions, cycloadditions, and hydrolysis reactions of the cyano group.

Reductive Transformations to Amine Derivatives

The reduction of the cyano group to a primary amine is a fundamental transformation that opens avenues for the synthesis of a wide range of derivatives. This can be achieved through catalytic hydrogenation or with the use of metal hydride reagents.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction conditions, including pressure and temperature, can be optimized to achieve high yields of the corresponding aminomethyl derivative, Methyl 3-(aminomethyl)-4-methoxybenzoate.

Metal hydrides are also effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can convert the cyano group to a primary amine. masterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.com A subsequent workup with water is necessary to hydrolyze the intermediate aluminum complexes and liberate the amine. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce nitriles on its own. However, its reactivity can be enhanced by the addition of certain additives or by using it in specific solvent systems.

Reagent/CatalystProductTypical Conditions
H₂/Pd, Pt, or NiMethyl 3-(aminomethyl)-4-methoxybenzoateVaries (Pressure, Temperature)
LiAlH₄Methyl 3-(aminomethyl)-4-methoxybenzoateAnhydrous ether solvent (e.g., THF), followed by aqueous workup

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the cyano group to form, after hydrolysis of the intermediate imine, a ketone. sigmaaldrich.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield, after an acidic workup, Methyl 3-acetyl-4-methoxybenzoate. nih.gov

The cyano group can also participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is often catalyzed by metal salts, such as zinc or copper compounds, and can be facilitated by microwave irradiation. googleapis.comscielo.org.za The reaction of this compound with sodium azide, in the presence of a suitable catalyst and a proton source, would lead to the formation of 5-(4-methoxy-3-(methoxycarbonyl)phenyl)-1H-tetrazole. scielo.org.zaorganic-chemistry.orgcapes.gov.br

Furthermore, the cyano group can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, particularly when activated by electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.comyoutube.com While the cyano group itself is a moderate dienophile, its reactivity can be enhanced by the electronic nature of the aromatic ring and the other substituents. nih.gov

Reaction TypeReagentProduct
Nucleophilic AdditionGrignard Reagent (e.g., CH₃MgBr)Ketone derivative (e.g., Methyl 3-acetyl-4-methoxybenzoate)
[3+2] CycloadditionSodium Azide (NaN₃)Tetrazole derivative (5-(4-methoxy-3-(methoxycarbonyl)phenyl)-1H-tetrazole)
[4+2] CycloadditionDieneCyclohexene derivative

Hydrolysis of the Nitrile Functionality

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This reaction proceeds through an intermediate amide, which is then further hydrolyzed. The hydrolysis of this compound would lead to the formation of 4-methoxy-3-carboxymethylbenzoic acid. The conditions for this hydrolysis, such as the concentration of the acid or base and the reaction temperature, would need to be carefully controlled to favor the hydrolysis of the nitrile over the ester group if selective transformation is desired.

Transformations Involving the Ester Moiety

The methyl ester group of this compound is another key reactive site, allowing for hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Hydrolysis to Carboxylic Acid Derivatives

The ester can be hydrolyzed to its corresponding carboxylic acid, 3-cyano-4-methoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. tdcommons.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid.

Reaction TypeReagentProductTypical Conditions
Basic Hydrolysis (Saponification)NaOH or KOH (aq)3-cyano-4-methoxybenzoic acidHeating in aqueous or alcoholic solution, followed by acidification
Acidic HydrolysisH₃O⁺3-cyano-4-methoxybenzoic acidHeating in aqueous acid

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3-cyano-4-methoxybenzoate.

Enzymatic transesterification, using lipases, offers a milder and often more selective alternative to chemical catalysis. researchgate.net Lipases can catalyze the transesterification of esters in organic solvents or under solvent-free conditions, providing a green and efficient method for the synthesis of a variety of ester derivatives. researchgate.net The use of different alcohols in transesterification reactions allows for the synthesis of a library of 3-cyano-4-methoxybenzoate esters with varying alkyl groups.

Reaction TypeCatalystReactantProduct
Acid-catalyzed TransesterificationH₂SO₄, HCl, etc.Alcohol (e.g., Ethanol)Corresponding ester (e.g., Ethyl 3-cyano-4-methoxybenzoate)
Base-catalyzed TransesterificationNaOMe, etc.Alcohol (e.g., Ethanol)Corresponding ester (e.g., Ethyl 3-cyano-4-methoxybenzoate)
Enzymatic TransesterificationLipaseAlcohol (e.g., Benzyl alcohol)Corresponding ester (e.g., Benzyl 3-cyano-4-methoxybenzoate)

Modifications and Substitutions on the Methoxy (B1213986) Group

The methoxy group at the C-4 position of this compound is a key functional group that can undergo specific chemical transformations. One of the primary reactions targeting this group is demethylation, which converts the methoxy ether back to a hydroxyl group, yielding Methyl 3-cyano-4-hydroxybenzoate. This reaction can be accomplished using various reagents. For instance, demethylation reactions have been reported using ionic liquids under microwave irradiation, offering an efficient method for this conversion. smolecule.com Additionally, the cleavage of the methyl ether can occur under hydrolytic conditions. The treatment of this compound with reagents like lithium hydroxide monohydrate in a mixture of tetrahydrofuran and water can lead to the hydrolysis of the ester and, concurrently, the cleavage of the methoxy group. google.com

Conversely, the synthesis of this compound often involves the methylation of its precursor, Methyl 3-cyano-4-hydroxybenzoate. This etherification is typically achieved by reacting the phenolic hydroxyl group with a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in a suitable solvent like N,N-dimethylformamide. google.comgoogle.com

These transformations highlight the reactivity of the methoxy group, allowing for its conversion to a hydroxyl group, which can then be used for further functionalization or to modulate the electronic properties of the aromatic ring.

Reaction TypeReagents and ConditionsProductReference(s)
DemethylationIonic liquids, microwave irradiationMethyl 3-cyano-4-hydroxybenzoate smolecule.com
Ether CleavageLithium hydroxide monohydrate, THF/water3-Cyano-4-hydroxybenzoic acid google.com
MethylationMethyl 3-cyano-4-hydroxybenzoate, dimethyl sulfate, K2CO3, DMFThis compound google.comgoogle.com

Electrophilic and Nucleophilic Aromatic Substitutions

The benzene (B151609) ring of this compound is substituted with two functional groups that exert opposing electronic effects, influencing the regioselectivity of aromatic substitution reactions. The methoxy group (-OCH3) is an electron-donating group that activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. youtube.com Conversely, the cyano group (-CN) and the methyl ester (-COOCH3) are electron-withdrawing groups that deactivate the ring and direct incoming electrophiles to the meta position. youtube.comlkouniv.ac.in

In the case of this compound, the positions ortho to the powerful activating methoxy group (C-5) and meta to the deactivating cyano and ester groups (C-5) coincide. Therefore, electrophilic substitution is strongly directed to the C-5 position. The position ortho to the methoxy group and ortho to the cyano group (C-2) is also activated by the methoxy group, but likely to a lesser extent due to steric hindrance and the proximity to the deactivating cyano group.

While specific examples of electrophilic aromatic substitutions like nitration or halogenation directly on this compound are not extensively detailed in the provided search results, the general principles of electrophilic aromatic substitution on substituted benzenes provide a strong indication of the expected regioselectivity. youtube.comlkouniv.ac.invanderbilt.eduwikipedia.orgrsc.org For instance, a Friedel-Crafts reaction has been reported on a derivative, 3-Cyano-4-methoxybenzohydrazide, suggesting the aromatic ring remains reactive towards electrophiles. google.com

For nucleophilic aromatic substitution (SNAr), the presence of the electron-withdrawing cyano and ester groups makes the aromatic ring susceptible to attack by nucleophiles. smolecule.com These reactions typically require the presence of a good leaving group, such as a halide, on the aromatic ring. However, under certain conditions, the methoxy group itself can be displaced by a strong nucleophile, particularly if the ring is sufficiently activated by electron-withdrawing groups. nih.gov The cyano group can participate in nucleophilic substitution reactions, where nucleophiles could potentially replace the cyano group itself. smolecule.com

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound—the cyano group, the ester, and the aromatic ring—allows for a variety of chemo- and regioselective transformations.

One of the most notable chemoselective reactions is the reduction of the cyano group. This transformation can be achieved without affecting the ester or methoxy functionalities. For example, the cyano group can be reduced to an aminomethyl group (-CH2NH2) to form Methyl 3-(aminomethyl)-4-methoxybenzoate hydrochloride. googleapis.comgoogle.com This reduction is often carried out using reagents such as lithium borohydride (LiBH4) in tetrahydrofuran (THF) or through catalytic hydrogenation. google.com

Another example of a chemoselective reaction is the conversion of the ester group to a hydrazide. Treatment of this compound with hydrazine (B178648) monohydrate in a solvent like 2-methoxyethanol (B45455) at elevated temperatures selectively converts the methyl ester to 3-Cyano-4-methoxybenzohydrazide, leaving the cyano and methoxy groups intact. google.com

These selective transformations are highly valuable in multi-step syntheses, as they allow for the specific modification of one functional group while preserving others for subsequent reaction steps. This controlled reactivity makes this compound a useful building block in the synthesis of more complex molecules.

Reaction TypeReagents and ConditionsFunctional Group TransformedProductReference(s)
ReductionLithium borohydride, THFCyanoMethyl 3-(aminomethyl)-4-methoxybenzoate google.com
HydrazinolysisHydrazine monohydrate, 2-methoxyethanol, 100°CMethyl Ester3-Cyano-4-methoxybenzohydrazide google.com

Applications of Methyl 3 Cyano 4 Methoxybenzoate As a Key Synthetic Intermediate

Role in Pharmaceutical and Medicinal Chemistry

In the pharmaceutical and medicinal chemistry sectors, Methyl 3-cyano-4-methoxybenzoate serves as a fundamental component in the creation of complex molecules with therapeutic potential. chemimpex.comsmolecule.com

The reactivity of the cyano group allows for its conversion into various nitrogen-containing heterocycles, which are common structural motifs in many therapeutic agents. smolecule.com This makes this compound a valuable starting point for the synthesis of novel drug candidates. For instance, it is utilized in the development of new compounds for treating a range of conditions. chemimpex.com

This compound is a key precursor for a variety of bioactive molecules. chemimpex.com Its structure is integrated into larger, more complex molecules that are then tested for their biological activity. This process is a cornerstone of modern drug development, enabling the discovery of new and effective treatments.

This compound is a documented intermediate in the synthesis of drugs with anti-inflammatory and analgesic properties. chemimpex.com The core structure of the compound can be modified to produce molecules that target specific pathways involved in pain and inflammation.

Table 1: Research Findings on the Role of this compound in Pharmaceutical and Medicinal Chemistry

Application Area Specific Role of this compound Key Research Findings Citation
Therapeutic AgentsStarting material for novel drug candidates.The compound's reactive cyano group facilitates the synthesis of diverse heterocyclic structures common in pharmaceuticals. chemimpex.comsmolecule.com
Bioactive MoleculesPrecursor for complex bioactive compounds.Serves as a foundational building block in the assembly of larger molecules for biological screening. chemimpex.com
Anti-inflammatory and Analgesic DrugsIntermediate in the synthesis of pain and inflammation-targeting drugs.The core structure is chemically modified to create compounds with specific therapeutic actions. chemimpex.com

Utility in Agrochemical Science and Development

The applications of this compound extend into the field of agrochemical science, where it contributes to the development of modern crop protection products. chemimpex.com

This intermediate is used in the formulation of sophisticated pesticides and herbicides. chemimpex.com By incorporating the this compound backbone, chemists can design new active ingredients that are more effective and selective in their action, leading to improved crop yields and reduced environmental impact.

Table 2: Utility of this compound in Agrochemical Science

Application Area Specific Role of this compound Key Research Findings Citation
Pesticides and HerbicidesBuilding block for new active ingredients.Enables the creation of more effective and selective crop protection agents. chemimpex.com

Contributions to Materials Science

In the realm of materials science, this compound is used to create specialized polymers and other advanced materials.

The compound can be used in the synthesis of novel phenylcyanoacrylates, which are then copolymerized with monomers like styrene. chemrxiv.org This process allows for the functionalization of commercial polymers by introducing specific monomer units into the copolymer structure. chemrxiv.org

Table 3: Contributions of this compound to Materials Science

Application Area Specific Role of this compound Key Research Findings Citation
Polymer SynthesisPrecursor for phenylcyanoacrylates used in copolymerization.Allows for the functionalization of commercial polymers with specific properties. chemrxiv.org

Fabrication of Specialty Polymers and Resins

There is limited specific information available in the public domain regarding the direct use of this compound in the fabrication of specialty polymers and resins. However, its chemical structure suggests it could be explored as a monomer or comonomer in the synthesis of polyesters or polyamides with tailored properties.

Development of Advanced Functional Materials and Coatings

Similarly, detailed research findings on the application of this compound in advanced functional materials and coatings are not extensively documented. Its aromatic structure and polar functional groups could potentially contribute to properties such as thermal resistance, refractive index, and surface energy in thin films and coatings.

Integration in Fine Chemical and Advanced Organic Synthesis

This compound is recognized as a useful research chemical and a key intermediate in fine chemical synthesis. chemicalbook.com Its utility lies in its ability to introduce a cyanobenzoyl moiety into a target molecule, which can then be further elaborated. The interplay of the electron-withdrawing cyano group and the electron-donating methoxy (B1213986) group on the aromatic ring influences its reactivity in various organic reactions, making it a valuable tool for synthetic chemists.

Advanced Characterization and Structural Analysis of Methyl 3 Cyano 4 Methoxybenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. For methyl 3-cyano-4-methoxybenzoate, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons and the protons of the two methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing cyano and ester groups and the electron-donating methoxy (B1213986) group.

The expected signals in a ¹H NMR spectrum are as follows:

A singlet for the methyl ester protons (-COOCH₃).

A singlet for the methoxy group protons (-OCH₃).

A set of signals in the aromatic region for the three protons on the benzene (B151609) ring. Their specific multiplicities (e.g., doublet, doublet of doublets) and coupling constants depend on their relative positions.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H ~7.5-8.2 Multiplet
Methoxy-H (-OCH₃) ~3.9 Singlet

Note: Actual chemical shifts and multiplicities can vary based on the solvent and the spectrometer's field strength.

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal, providing a count of the non-equivalent carbons and insight into their chemical nature (e.g., carbonyl, nitrile, aromatic, methyl).

The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule:

One signal for the carbonyl carbon of the ester group.

One signal for the nitrile carbon (-C≡N).

Six signals for the aromatic carbons, with varying chemical shifts due to the different substituents.

One signal for the methoxy carbon.

One signal for the methyl ester carbon.

Table 2: Predicted ¹³C NMR Resonances for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~165
Aromatic Carbons (C-Ar) ~110-160
Nitrile Carbon (C≡N) ~115
Methoxy Carbon (-OCH₃) ~56

Note: These are approximate values; actual shifts are dependent on experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure. The molecular weight of this compound is 191.19 g/mol . thermofisher.com

ESI-MS is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode, a protonated molecular ion, [M+H]⁺, is typically observed. For this compound, this would correspond to an ion at an m/z value of approximately 192. By using high-resolution mass spectrometry, the exact mass of the ion can be determined, allowing for the confirmation of the elemental formula, C₁₀H₉NO₃. nih.gov

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique allows for the analysis of this compound within a mixture, providing its retention time from the LC column and its mass spectrum. This is crucial for identifying the compound in complex samples, such as reaction mixtures or biological matrices. The fragmentation pattern observed in the mass spectrometer can serve as a fingerprint for positive identification.

Analysis of fragmentation data reveals characteristic losses of functional groups. nih.gov For this compound, common fragmentation pathways would involve the loss of the methoxy group or the entire methyl ester function.

Table 3: GC-MS Fragmentation Data for this compound nih.gov

m/z Value Interpretation
191 Molecular Ion [M]⁺
160 Loss of a methoxy radical (•OCH₃) from the ester or ether

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystal structure data for this compound is not widely available in public databases, the technique would provide precise atomic coordinates.

Should a suitable crystal be analyzed, the resulting data would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.

Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice through forces like hydrogen bonds or π-π stacking.

This information is invaluable for understanding the molecule's conformation and its interactions in the solid phase. For example, analysis of related structures like methyl 4-butoxy-3-methoxybenzoate reveals details about torsion angles and planarity. nih.gov

Single Crystal X-ray Diffraction Studies

For this compound, obtaining a single crystal of suitable size and quality is a prerequisite for SC-XRD analysis. The process would involve dissolving the compound in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly, promoting the growth of well-ordered crystals.

Crystallographic Parameter Value (Hypothetical for this compound)
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Calculated Density (g/cm³)To be determined

Crystalline Phase Characterization

The crystalline nature of this compound is a key physical property. Commercial suppliers describe the compound as a pale yellow to yellow powder. cam.ac.ukthermofisher.com The melting point is reported to be in the range of 119-128 °C. cam.ac.uksielc.comthermofisher.com This melting range suggests a crystalline solid, although the breadth of the range may indicate the presence of impurities or polymorphic variations.

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline phase of a bulk sample. A PXRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. This technique is instrumental in identifying the crystalline form of this compound, assessing its phase purity, and detecting any potential polymorphism. Different polymorphic forms of a compound can exhibit distinct physical properties, including solubility, stability, and bioavailability, making their characterization crucial.

A typical PXRD analysis of this compound would involve recording its diffraction pattern and comparing it to reference patterns if available, or indexing the pattern to determine the unit cell parameters.

Physical Property Value Reference
Physical FormPowder cam.ac.ukthermofisher.com
ColorPale yellow to yellow cam.ac.ukthermofisher.com
Melting Point119-128 °C cam.ac.uksielc.comthermofisher.com

Spectroscopic Vibrational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode.

While a detailed, peak-assigned FTIR spectrum for this compound is not publicly available, the presence of an FTIR spectrum recorded as a KBr wafer is noted in the PubChem database. nih.gov Based on the known functional groups in the molecule, the following characteristic absorption bands can be anticipated:

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
Cyano (C≡N)Stretching2200-2260
Carbonyl (C=O) of esterStretching1700-1730
C-O of esterStretching1100-1300
C-O of methoxyStretching1000-1100
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1400-1600
Methyl C-HStretching2850-2960

A detailed analysis of the FTIR spectrum would confirm the presence of these functional groups and could also provide insights into intermolecular interactions, such as hydrogen bonding, if present.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about the vibrational modes of a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

The PubChem database indicates the existence of a Raman spectrum for this compound, though the spectral data is not provided. nih.gov The cyano group (C≡N) typically exhibits a strong and sharp Raman scattering band in the region of 2100-2300 cm⁻¹, which is highly sensitive to its electronic environment. researchgate.net Analysis of the Raman spectrum would be particularly useful for characterizing the cyano group and the aromatic ring vibrations.

Functional Group Expected Vibrational Mode Approximate Raman Shift (cm⁻¹)
Cyano (C≡N)Stretching2100-2300
Aromatic RingBreathing and other modes1000-1600
Carbonyl (C=O)Stretching1650-1750

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. High-performance liquid chromatography is a particularly powerful tool for the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used analytical technique for the purity assessment and isolation of chemical compounds. For a moderately polar compound like this compound, a reverse-phase HPLC (RP-HPLC) method would be the most common approach.

While a specific, validated HPLC method for this compound is not detailed in the available literature, a method for the related compound, methyl 3-hydroxybenzoate, provides a good starting point. sielc.com This method utilizes a reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

A hypothetical RP-HPLC method for the analysis of this compound could involve the following parameters:

HPLC Parameter Suggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid
Gradient Isocratic or gradient elution, to be optimized
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25 °C

This method would be used to determine the purity of this compound by separating it from any impurities or starting materials. The retention time of the main peak would be characteristic of the compound under the specified conditions, and the peak area would be proportional to its concentration. For preparative applications, the method could be scaled up to isolate larger quantities of the pure compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique utilized for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is a crucial tool for assessing its purity, identifying it within a mixture, and quantifying its presence. The separation in GC is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Detailed research findings on the GC analysis of this compound are primarily available through Gas Chromatography-Mass Spectrometry (GC-MS) data. In a typical GC-MS analysis, the gas chromatograph separates the components of a sample, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z).

For this compound, mass spectrometry data from the National Institute of Standards and Technology (NIST) database, obtained via GC-MS, reveals key fragmentation patterns. rsc.org The most prominent ion peaks observed are at m/z 160, which represents the top peak, followed by m/z 191 (the molecular ion), and m/z 117. rsc.org This fragmentation pattern is characteristic of the compound and serves as a fingerprint for its identification.

While specific, detailed experimental parameters for the GC analysis of this compound are not extensively documented in publicly available literature, typical conditions for the analysis of related aromatic compounds, such as substituted benzonitriles and benzoates, can provide a framework for its analysis. Commercial suppliers of this compound often utilize GC to determine the purity of their product, with one supplier specifying a purity assay of ≥96.0% by GC. nih.gov

The following interactive data table summarizes the available GC-MS data for this compound and provides a representative example of GC conditions that could be adapted for its analysis, based on methods used for structurally similar aromatic compounds.

Interactive Data Table: GC and GC-MS Parameters for this compound

ParameterValue/DescriptionSource
Compound This compound
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) rsc.org
NIST Number 340792 rsc.org
Total Peaks 83 rsc.org
m/z Top Peak 160 rsc.org
m/z 2nd Highest 191 rsc.org
m/z 3rd Highest 117 rsc.org
Purity Assay (by GC) ≥96.0% nih.gov
Example GC Column Non-polar (e.g., DB-5ms, HP-5ms)Hypothetical
Example Carrier Gas HeliumHypothetical
Example Injection Temp. 250 °CHypothetical
Example Oven Program 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 minHypothetical
Example Detector Mass Spectrometer rsc.org

Computational and Theoretical Chemistry Studies on Methyl 3 Cyano 4 Methoxybenzoate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For a compound like Methyl 3-cyano-4-methoxybenzoate, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and predict a variety of electronic properties. google.comgoogle.comgoogle.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between HOMO and LUMO is a critical descriptor of molecular stability and reactivity. A smaller gap suggests higher reactivity. For instance, in a study on a related benzoic acid derivative, these frontier molecular orbitals were analyzed to understand the molecule's susceptibility to nucleophilic attack. google.com

DFT is also used to calculate the molecular electrostatic potential (MEP), which maps the electron density to reveal regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental data from FTIR and Raman spectroscopy to confirm the molecular structure. google.com

Table 1: Representative DFT-Calculated Properties for Aromatic Compounds (Note: This table is illustrative and based on typical values for similar aromatic compounds, as direct data for this compound is not available.)

PropertyTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.5 eVElectron-donating capability
LUMO Energy-1.5 to -2.5 eVElectron-accepting capability
HOMO-LUMO Gap4.0 to 5.5 eVChemical reactivity and stability
Dipole Moment2.0 to 4.0 DebyePolarity and intermolecular interactions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide detailed insights into its conformational flexibility and its interactions with solvent molecules or within a crystal lattice.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

In the context of this compound, molecular docking could be employed to investigate its potential to interact with various biological targets. For example, related structures are sometimes investigated as inhibitors of specific enzymes. A docking study would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation would then calculate the most stable binding poses and estimate the binding energy. The results could highlight key interactions, such as hydrogen bonds or hydrophobic interactions, between the molecule and the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results for a Small Molecule Inhibitor (Note: This is a representative table, as specific docking studies for this compound are not available.)

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPotential Interaction Type
Kinase Domain-7.5Lys72, Asp184Hydrogen Bond
Active Site Cleft-6.8Phe168, Leu95Hydrophobic Interaction
Allosteric Pocket-5.9Val34, Ile52Van der Waals Forces

Analysis of Intermolecular Interactions via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of the molecule. The surface is colored according to various properties, such as d_norm, which indicates whether intermolecular contacts are shorter or longer than the van der Waals radii. Red spots on the d_norm map highlight close contacts, which are often indicative of hydrogen bonds or other strong interactions.

Application of Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors are used to quantify various aspects of a molecule's reactivity and physical properties, and are often employed in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For this compound, a range of quantum chemical descriptors could be calculated using the outputs from DFT. These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Table 3: Key Quantum Chemical Descriptors and Their Significance (Note: This table is illustrative, as specific calculations for this compound are not available.)

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.

These descriptors, derived from the fundamental principles of quantum mechanics, provide a theoretical framework for predicting how this compound might behave in chemical reactions and biological systems. For example, the electrophilicity index can be used to predict the molecule's reactivity with nucleophiles. google.com

Mechanistic Studies of Methyl 3 Cyano 4 Methoxybenzoate Transformations

Detailed Reaction Pathway Elucidation

The transformations of Methyl 3-cyano-4-methoxybenzoate are primarily dictated by its three functional groups: the methyl ester, the cyano group, and the methoxy (B1213986) group on the benzene (B151609) ring. The reaction pathways often involve nucleophilic attack at the electrophilic centers of the ester and nitrile groups, as well as electrophilic substitution on the aromatic ring, guided by the directing effects of the existing substituents.

One of the fundamental reactions is the hydrolysis of the methyl ester group . This can proceed under either acidic or basic conditions. In an acidic medium, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of methanol (B129727) lead to the formation of 3-cyano-4-methoxybenzoic acid. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the methoxide (B1231860) ion, which is then protonated by the newly formed carboxylic acid or the solvent to yield methanol and the carboxylate salt. The carboxylate is subsequently protonated in an acidic workup to give the carboxylic acid.

Another significant transformation is the hydrolysis of the cyano group . This can also be catalyzed by acid or base and typically proceeds in a stepwise manner. In the presence of a strong acid and water, the nitrile is first hydrolyzed to a primary amide, 3-carbamoyl-4-methoxybenzoic acid methyl ester. Further hydrolysis of the amide under the same conditions yields the corresponding carboxylic acid, 4-methoxy-3-(methoxycarbonyl)benzoic acid.

The reduction of the cyano group offers a pathway to amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding methyl 3-(aminomethyl)-4-methoxybenzoate. libretexts.org A milder reducing agent, diisobutylaluminium hydride (DIBALH), can selectively reduce the nitrile to an imine, which upon aqueous workup, hydrolyzes to an aldehyde, forming methyl 3-formyl-4-methoxybenzoate. libretexts.org

Investigation of Intermediates and Transition States

The transformations of this compound proceed through various transient species, including intermediates and transition states, which are key to understanding the reaction mechanisms.

During the hydrolysis of the ester group , a tetrahedral intermediate is formed. In basic hydrolysis, this intermediate is an anionic species where the central carbon atom is bonded to the original ester oxygen, the methoxy group, the aromatic ring, and the incoming hydroxide. The stability of this intermediate influences the reaction rate. The electron-withdrawing nature of the cyano group can stabilize this negatively charged intermediate through resonance and inductive effects, potentially accelerating the hydrolysis compared to unsubstituted methyl benzoate (B1203000).

In nucleophilic aromatic substitution reactions , which are less common for this electron-rich aromatic system but can occur under specific conditions, a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex is proposed. numberanalytics.com The presence of the electron-withdrawing cyano group is crucial for stabilizing the negative charge of this complex. numberanalytics.com

For the reduction of the nitrile group with metal hydrides, the reaction is believed to proceed through the formation of an N-metal complex, which increases the electrophilicity of the nitrile carbon. The subsequent transfer of a hydride ion leads to the formation of a metalated imine intermediate. In the case of LiAlH₄, a second hydride transfer occurs to form a diamidoaluminate species, which is then hydrolyzed to the primary amine. libretexts.org With DIBALH, the reaction stops at the imine stage, which is then hydrolyzed to the aldehyde. libretexts.org

Kinetic and Thermodynamic Aspects of Reactions

The kinetics and thermodynamics of reactions involving this compound are significantly influenced by the electronic properties of its substituents.

Reaction TypeExpected Kinetic Effect of SubstituentsExpected Thermodynamic Favorability
Ester Hydrolysis The electron-withdrawing cyano group is expected to accelerate the rate of nucleophilic attack on the carbonyl carbon.Generally favorable, leading to the stable carboxylate/carboxylic acid.
Nitrile Hydrolysis The electronic environment of the aromatic ring influences the reactivity of the nitrile group.Generally favorable, driven by the formation of the stable amide and carboxylic acid.
Nitrile Reduction The rate can be influenced by the choice of reducing agent and the electronic nature of the aromatic ring.Generally favorable, leading to the formation of a stable primary amine.

This table presents expected trends based on general principles of organic chemistry due to the lack of specific experimental kinetic and thermodynamic data for this compound.

Biotransformation Pathways and Metabolite Identification

A primary route of metabolism is likely the hydrolysis of the methyl ester by carboxylesterases, which are abundant in the liver and other tissues. This would lead to the formation of 3-cyano-4-methoxybenzoic acid.

The cyano group can also be a target for metabolism. Nitrilases are enzymes capable of hydrolyzing nitriles directly to carboxylic acids and ammonia. The metabolism of benzonitrile (B105546) by certain microorganisms has been shown to yield benzoic acid. libretexts.org Therefore, it is plausible that this compound could be metabolized to 4-methoxy-3-(methoxycarbonyl)benzoic acid or, if the ester is also hydrolyzed, 4-methoxyisophthalic acid.

Another important metabolic pathway for compounds containing a methoxy group is O-demethylation , typically catalyzed by cytochrome P450 enzymes. This would result in the formation of a phenolic metabolite, methyl 3-cyano-4-hydroxybenzoate. This hydroxylated product could then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion.

Furthermore, the metabolism of the cyano group can sometimes lead to the release of cyanide, which is then detoxified in the body, for example, by the enzyme rhodanese which converts it to the less toxic thiocyanate. nih.gov

Potential Metabolites of this compound:

Metabolite NamePotential Metabolic Pathway
3-Cyano-4-methoxybenzoic acidEster hydrolysis
Methyl 3-carbamoyl-4-methoxybenzoatePartial nitrile hydrolysis
4-Methoxy-3-(methoxycarbonyl)benzoic acidFull nitrile hydrolysis
Methyl 3-(aminomethyl)-4-methoxybenzoateNitrile reduction
Methyl 3-cyano-4-hydroxybenzoateO-demethylation

This table outlines potential metabolites based on known biotransformation reactions of similar chemical structures. Specific metabolite identification would require dedicated experimental studies.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

The pursuit of more efficient and industrially viable methods for synthesizing Methyl 3-cyano-4-methoxybenzoate is a significant area of research. Traditional methods have often involved harsh reagents or complex multi-step procedures. Current research focuses on developing streamlined processes with improved yields and milder reaction conditions.

A notable advancement involves the preparation of Methyl 3-cyano-4-hydroxybenzoate, a related compound, by converting a formyl group to a cyano group. google.comwipo.int This method is considered more efficient and suitable for large-scale production as it avoids the use of highly toxic cyanides like cuprous cyanide, which were common in older techniques. google.comwipo.int Another approach focuses on a two-step reaction starting from 3-chloromethyl methyl benzoate (B1203000), which is reported to have a total yield of over 80% and produce a final product with a purity of 98%. google.com This process is highlighted for its simple process, low production cost, and environmental friendliness. google.com

Further research has explored the synthesis of related cyanobenzoic acid derivatives through methods like the Sandmeyer procedure, where a diazonium compound is replaced with a cyano group. google.com The optimization of reaction parameters, such as the use of specific catalysts and solvents, is also a key aspect of ongoing studies to maximize efficiency. For instance, the synthesis of Methyl 3-cyano-4-methylbenzoate has been achieved using zinc cyanide and a palladium catalyst in DMF. chemicalbook.com

Exploration of Undiscovered Chemical Transformations

Beyond its synthesis, researchers are investigating novel chemical transformations of this compound to create new molecules with potentially valuable properties. The reactivity of the cyano and ester functional groups, as well as the aromatic ring, provides a rich platform for chemical modification.

For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a variety of other derivatives. The ester can be saponified or transesterified. The aromatic ring can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.

A retracted paper described a novel synthesis of Gefitinib, an anticancer drug, starting from Methyl 3-hydroxy-4-methoxybenzoate, a closely related compound. mdpi.com The process involved a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination, demonstrating the potential for complex molecular construction starting from a simple benzoate derivative. mdpi.com

Expanding Applications in Emerging Scientific Fields

The unique chemical structure of this compound and its derivatives makes them attractive for a range of applications in various scientific disciplines. While it is a known research chemical, its potential is far from fully realized. chemicalbook.com

One significant area of application is in the synthesis of pharmacologically active substances. For instance, Methyl 3-methoxy-4-methylbenzoate, a related compound, is a valuable intermediate for pharmaceutical preparations. google.com The core structure of cyanobenzoic acids is also found in compounds being investigated as anticoagulation agents. google.com Furthermore, derivatives of this compound are being explored in the development of inhibitors for enzymes like farnesyltransferase, which are targets in cancer therapy. ebi.ac.uk The synthesis of Febuxostat, a drug for treating hyperuricemia in patients with gout, involves an intermediate, Methyl 3-cyano-4-isobutoxybenzoate, which is prepared from a related starting material. tdcommons.org

Computational Design and Prediction of Derivatives

The advent of powerful computational tools has revolutionized the process of drug discovery and materials science. In the context of this compound, computational methods are being employed to design and predict the properties of novel derivatives.

By using techniques like pharmacophore screening, ensemble docking, and molecular dynamics, researchers can model the interaction of potential derivatives with biological targets. moldesignx.com This allows for the rational design of new compounds with enhanced activity and selectivity. ebi.ac.uk For example, computational studies have been used to design inhibitors of p53-MDM2 interaction, a key target in cancer therapy, based on an imidazoline (B1206853) core. nih.gov These in silico approaches can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources. frontiersin.org

Sustainable Synthesis and Environmental Impact Mitigation

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable synthetic routes for this compound and mitigating the environmental impact of its production. nih.gov This involves the use of less hazardous reagents, minimizing waste generation, and improving energy efficiency.

A key focus is the avoidance of toxic reagents like cuprous cyanide. google.comwipo.int Research into "green" synthetic methods for related compounds, such as Methyl 3-cyanobenzoate, has explored the use of less harmful dehydrating agents and optimizing reaction conditions to achieve high yields with minimal environmental footprint. researchgate.net For instance, a method using acetic anhydride (B1165640) as a dehydrating agent in the synthesis of Methyl 3-cyanobenzoate from Methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride has been reported to achieve a yield of 95.1% with a product purity of over 98%. researchgate.net

The broader context of chemical pollution and its impact on ecosystems underscores the importance of these efforts. icpdr.org The assessment of the environmental fate of chemicals, including their potential for bioaccumulation and toxicity, is a critical component of ensuring their sustainable use. env.go.jp Strategies to reduce the release of chemical substances into the environment, such as improving wastewater treatment and implementing better control measures for industrial discharges, are essential for protecting water resources and human health. icpdr.orgusda.gov

Q & A

Q. What are common synthetic routes for Methyl 3-cyano-4-methoxybenzoate?

  • Methodological Answer : this compound can be synthesized via sequential substitution reactions on aromatic rings. For example, methyl benzoate derivatives are often functionalized using nucleophilic aromatic substitution or coupling reactions. Evidence from triazine-based syntheses demonstrates the use of 2,4,6-trichlorotriazine as a scaffold for stepwise substitution with methoxy and cyano groups. Reaction conditions (e.g., −35°C for initial substitution, 40°C for subsequent steps) and bases like DIPEA (N,N-diisopropylethylamine) are critical for controlling regioselectivity . Precursors such as methyl 3-cyanobenzoate (CAS 13531-48-1) may serve as starting materials, with purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) yielding high-purity products .

Q. How is this compound characterized in research settings?

  • Methodological Answer : Structural elucidation relies on ¹H NMR (e.g., DMSO-d₆ at 200 MHz) to confirm substituent positions and integration ratios. For example, methoxy groups typically resonate at δ ≈3.76 ppm, while cyano groups influence adjacent protons’ chemical shifts. Melting point analysis (e.g., 79–82°C) and TLC (Rf values in hexane/EtOAC systems) provide preliminary purity checks. Advanced techniques like X-ray crystallography (using SHELX software for refinement) resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved for this compound derivatives?

  • Methodological Answer : Contradictions in NMR assignments often arise from solvent effects or impurities. To resolve these:
  • Compare experimental spectra with computed chemical shifts (DFT calculations) or databases like NIST Chemistry WebBook .
  • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and spatial relationships.
  • For crystallographic discrepancies, refine structures using SHELXL , which accounts for twinning or disorder in high-resolution datasets .
    Example: A study on triazine derivatives achieved >90% yield purity after resolving mixed chromatographic fractions via re-purification .

Q. What retrosynthetic strategies are effective for designing novel derivatives of this compound?

  • Methodological Answer : Retrosynthesis planning involves:
  • Functional group interconversion : Replace the cyano group with boronic acids (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid) for Suzuki-Miyaura couplings .
  • Core scaffold modification : Use triazine or chromenoxazine cores (e.g., C₂₆H₂₈N₂O₇) to introduce bioactivity .
  • AI-driven synthesis tools : Platforms leveraging Reaxys or Pistachio databases predict feasible one-step routes, such as esterification or nucleophilic substitution .

Q. How does steric hindrance from the methoxy group influence reactivity in this compound?

  • Methodological Answer : The methoxy group’s electron-donating nature and steric bulk impact reaction pathways:
  • Electrophilic substitution : Directs incoming electrophiles to the para position relative to the methoxy group.
  • Cross-coupling reactions : Use Pd/C or LiAlH₄ to reduce nitro or cyano groups selectively without disrupting the ester moiety .
  • Kinetic vs. thermodynamic control : Lower temperatures (−35°C) favor kinetic products in multi-step syntheses, as seen in triazine derivative preparations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.